molecular formula C11H14Cl2N2O2 B11740284 Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride

Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride

Cat. No.: B11740284
M. Wt: 277.14 g/mol
InChI Key: UKEDBZDOOFDTTI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O2. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorinated aromatic ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and ethyl acetoacetate.

    Condensation Reaction: 4-chloroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This results in the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired product, Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-chlorophenyl)propanoate
  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate
  • Ethyl 3-amino-3-(2-chlorophenyl)propanoate

Uniqueness

Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride is unique due to its specific structural features, such as the presence of both amino and chloro groups on the aromatic ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 3-amino-3-(4-chloroanilino)prop-2-enoate;hydrochloride

InChI

InChI=1S/C11H13ClN2O2.ClH/c1-2-16-11(15)7-10(13)14-9-5-3-8(12)4-6-9;/h3-7,14H,2,13H2,1H3;1H

InChI Key

UKEDBZDOOFDTTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(N)NC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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